N-Biphenyl-2-yl-2-chloro-acetamide
Overview
Description
N-Biphenyl-2-yl-2-chloro-acetamide is a compound with significant interest in the field of organic chemistry due to its unique structure and potential applications. While specific studies directly on N-Biphenyl-2-yl-2-chloro-acetamide are scarce, related compounds have been extensively studied, providing insights into the properties and synthesis of acetamide derivatives.
Synthesis Analysis
The synthesis of N-Biphenyl-2-yl-2-chloro-acetamide and similar compounds often involves reactions that introduce the chloro-acetamide group to a biphenyl structure. For instance, the synthesis of related acetamides can be achieved through reactions involving chloro-aniline precursors with acetyl chloride or chloroacetyl chloride in the presence of a base, such as sodium hydroxide or pyridine (Zhou & Shu, 2002).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including N-Biphenyl-2-yl-2-chloro-acetamide, is characterized by intermolecular and intramolecular hydrogen bonding, contributing to their stability and reactivity. X-ray crystallography studies reveal that these compounds often crystallize with specific motifs, such as the S(6) ring pattern, facilitated by N-H...O hydrogen bonding (Jansukra et al., 2021).
Scientific Research Applications
Antimalarial Activity
N-Biphenyl-2-yl-2-chloro-acetamide derivatives have been explored for their antimalarial properties. A study found that a series of related compounds demonstrated significant activity against resistant strains of malaria parasites and exhibited potential for extended protection against infection after oral administration, suggesting their clinical trial potential in humans (Werbel et al., 1986).
Herbicide Metabolism and Environmental Impact
Another focus of research is the metabolism and environmental impact of chloroacetamide herbicides, which include N-Biphenyl-2-yl-2-chloro-acetamide derivatives. Studies have examined the comparative metabolism of these herbicides in human and rat liver microsomes, revealing insights into their biotransformation and potential effects on human health (Coleman et al., 2000). Additionally, research on soil reception and activity of these herbicides provides important information on their efficacy and environmental behaviors (Banks & Robinson, 1986).
Antifungal Properties
The antifungal potential of N-Biphenyl-2-yl-2-chloro-acetamide derivatives has also been explored. A study identified derivatives with strong antifungal activity against Candida and Aspergillus species, pointing to their possible application in treating fungal infections (Bardiot et al., 2015).
Inhibition of Fatty Acid Synthesis in Algae
Research has also indicated that chloroacetamide herbicides can inhibit fatty acid synthesis in certain algae species, shedding light on their potential ecological impacts (Weisshaar & Böger, 1989).
Anti-Inflammatory and Analgesic Properties
Some studies have focused on the synthesis of N-Biphenyl-2-yl-2-chloro-acetamide derivatives with potential anti-inflammatory and analgesic activities. These studies have synthesized and tested various derivatives for their efficacy in these areas, contributing to the potential development of new therapeutic agents (Sunder & Maleraju, 2013).
Water Treatment and Environmental Fate
The interaction of N-Biphenyl-2-yl-2-chloro-acetamide derivatives with water treatment processes and their fate in the environment have been subjects of investigation. For example, the products of atenolol chlorination under wastewater treatment conditions have been studied to understand the transformation and potential impact of these compounds in aquatic environments (DellaGreca et al., 2009).
properties
IUPAC Name |
2-chloro-N-(2-phenylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-10-14(17)16-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDDKTKNLZLTQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360581 | |
Record name | N-Biphenyl-2-yl-2-chloro-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Biphenyl-2-yl-2-chloro-acetamide | |
CAS RN |
23088-28-0 | |
Record name | N-Biphenyl-2-yl-2-chloro-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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